molecular formula C8H8ClN3 B1456132 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638764-22-3

4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1456132
CAS No.: 1638764-22-3
M. Wt: 181.62 g/mol
InChI Key: CQRHTSFHCJFYEX-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . This compound is used in the manufacture of Tofacitinib citrate . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .


Molecular Structure Analysis

The molecular formula of this compound is C6H4ClN3 and it has a molecular weight of 153.57 g/mol . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine was studied culminating a 59% conversion of compound 1 to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor .


Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It is poorly soluble in water, but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Scientific Research Applications

Synthesis Improvement

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield is described by Zhang et al. (2018). This synthesis is operationally simple and practical, serving as a building block for further chemical transformations Zhang et al., 2018.

Large-Scale Synthesis

Fischer and Misun (2001) present a short and efficient synthesis method for pyrrolo[2,3-d]pyrimidines, demonstrating the first application of a Dakin−West reaction on a plant scale. This synthesis avoids uncontrolled release of carbon dioxide and requires neither chromatographies nor extractions, making it remarkably ecological and economical Fischer & Misun, 2001.

Antitumor Activity

Grivsky et al. (1980) describe the synthesis of a compound showing potent lipid-soluble inhibition of mammalian dihydrofolate reductase with significant activity against the Walker 256 carcinosarcoma in rats, highlighting the potential therapeutic applications of pyrrolo[2,3-d]pyrimidine derivatives Grivsky et al., 1980.

Thermal Stability Study

Salih and Al-Sammerrai (1986) performed thermal analyses on 6-substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine derivatives to understand their thermal stability and decomposition patterns. This research provides insight into the physical properties of these compounds under various conditions Salih & Al-Sammerrai, 1986.

Crystallographic Analysis

Rajam et al. (2017) explore the cation tautomerism, twinning, and disorder in various forms of pyrimidinium salts. Their work provides detailed insights into the molecular recognition processes involving hydrogen bonding, crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionality Rajam et al., 2017.

Green Synthesis Approach

Wang et al. (2017) report a green and simple Cu-catalyzed method for the efficient synthesis of pyrrolo[2,3-d]pyrimidine derivatives. This approach highlights the importance of environmentally friendly methods in the synthesis of complex molecules Wang et al., 2017.

Mechanism of Action

Future Directions

The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . This compound might be a practical building block in the synthesis of many JAK inhibitors .

Biochemical Analysis

Biochemical Properties

4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of Janus kinase (JAK) enzymes. These enzymes are part of the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . By inhibiting JAK enzymes, this compound interferes with the signal transduction process, leading to the modulation of gene expression. This compound interacts with various proteins and enzymes, including signal transducer and activator of transcription proteins, thereby affecting cellular functions and immune responses .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism . This compound has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes such as P53 and BAX, while down-regulating anti-apoptotic genes like Bcl2 . Additionally, it causes cell cycle arrest at the G1/S phase, thereby inhibiting cell proliferation . These effects make it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of JAK enzymes, inhibiting their kinase activity and preventing the phosphorylation of STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to altered gene expression and cellular responses. The compound also interacts with other biomolecules, such as Bcl2, to promote apoptosis in cancer cells . These interactions highlight its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Long-term studies have shown that it can induce sustained apoptosis and cell cycle arrest in cancer cells, with minimal degradation over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK enzymes and modulates immune responses without causing significant toxicity . At higher doses, it may lead to adverse effects such as respiratory mucosa irritation and skin irritation . These findings highlight the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to kinase inhibition. It interacts with enzymes such as JAK and STAT, modulating their activity and affecting downstream signaling pathways . The compound’s metabolism also involves interactions with various cofactors, which influence its stability and efficacy . These interactions play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its therapeutic effects. The compound’s distribution is influenced by factors such as solubility and binding affinity, which determine its accumulation in specific tissues . Understanding these factors is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications influence its interactions with biomolecules and its ability to modulate cellular processes. By localizing to specific subcellular sites, the compound can effectively inhibit kinase activity and induce apoptosis in target cells .

Properties

IUPAC Name

4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-3-6-7(9)11-5(2)12-8(6)10-4/h3H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRHTSFHCJFYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)N=C(N=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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